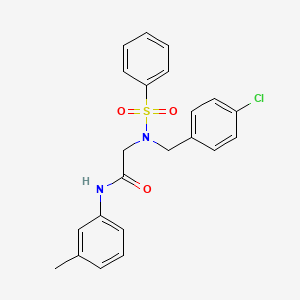
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 49823, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine site antagonists, which have been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. In
Mécanisme D'action
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 acts as a glycine site antagonist at the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. The glycine site is a modulatory site on the NMDA receptor that is distinct from the glutamate binding site. By blocking the glycine site, N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 reduces the activity of the NMDA receptor, which can have downstream effects on synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce oxidative stress and inflammation, increase neurotrophin levels, and improve mitochondrial function. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it is a selective glycine site antagonist, meaning that it specifically targets the glycine site on the NMDA receptor without affecting other receptors or neurotransmitters. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823. One area of interest is its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic for chronic pain. Additionally, there is interest in exploring the role of the NMDA receptor and glycine site antagonists in addiction and substance abuse disorders. Finally, there is ongoing research on improving the solubility and bioavailability of N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823, which could make it a more useful tool for in vivo studies.
Applications De Recherche Scientifique
N~2~-(4-chlorobenzyl)-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 49823 has been studied for its potential therapeutic applications in several areas, including neurodegenerative diseases, pain, and addiction. In neurodegenerative diseases, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In pain, it has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. In addiction, it has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-6-5-7-20(14-17)24-22(26)16-25(15-18-10-12-19(23)13-11-18)29(27,28)21-8-3-2-4-9-21/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHYBLDFJZOONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3483778.png)
![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3483781.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3483788.png)

![ethyl 3-[(4-chloro-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B3483802.png)
![N-cyclohexyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B3483803.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3483804.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3483812.png)
![2,3-diphenyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acrylamide](/img/structure/B3483820.png)



![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)
![N~2~-benzyl-N~1~-(2-chlorobenzyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3483877.png)